molecular formula C9H7NO2 B1349119 3-(Hydroxymethylene)indolin-2-one CAS No. 63273-23-4

3-(Hydroxymethylene)indolin-2-one

Cat. No. B1349119
CAS RN: 63273-23-4
M. Wt: 161.16 g/mol
InChI Key: JVUCUNQXFYLSJI-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Potential

3-(Hydroxymethylene)indolin-2-one derivatives have shown promise as potential anticancer agents. A study by Penthala et al. (2010) synthesized novel analogs of this compound, which exhibited significant in vitro cytotoxicity against various human tumor cell lines. Particularly, certain analogs showed promising GI(50) values against non-small cell lung cancer and melanoma cell lines.

Chemical Synthesis and Modifications

The compound has been a subject of interest in chemical synthesis. Jha et al. (2011) developed a method for synthesizing mono-, di-, and tri-acetylated indoles from indolin-2-ones. This approach involves a two-step reaction sequence, demonstrating the versatility of 3-(Hydroxymethylene)indolin-2-one in chemical transformations.

Biological Activity and Drug Development

Research by Bargavi et al. (2021) on isatin derivatives, closely related to 3-(Hydroxymethylene)indolin-2-one, involved synthesis, crystal structure analysis, and biological activity studies. These derivatives demonstrated antibacterial and antifungal activities, highlighting the potential of 3-(Hydroxymethylene)indolin-2-one in the development of new antimicrobial agents.

Green Chemistry and Eco-Friendly Synthesis

The compound has also been a focus in the field of green chemistry. Chouhan et al. (2011) developed an eco-friendly method for synthesizing 3-hydroxy-3-aminomethylindolin-2-ones, a derivative of 3-(Hydroxymethylene)indolin-2-one, demonstrating an environmentally conscious approach to chemical synthesis.

Anti-Inflammatory Properties

A recent study by Kim et al. (2023) explored the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives. The research found that certain derivatives, including those related to 3-(Hydroxymethylene)indolin-2-one, exhibited significant inhibition of nitric oxide production and suppressed pro-inflammatory cytokines, suggesting potential applications in anti-inflammatory drug development.

Safety And Hazards

The safety data sheet for “3-(Hydroxymethylene)indolin-2-one” indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315)4.


properties

IUPAC Name

2-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUCUNQXFYLSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219341
Record name (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethylene)indolin-2-one

CAS RN

265107-68-4
Record name (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Cao, R Ahmadi, MRP Heravi, A Issakhov, AG Ebadi… - RSC …, 2021 - pubs.rsc.org
Owing to the prevalence of hydroxyl groups on molecules, much attention has been paid to the synthesis of functionalized organic compounds by dehydroxylative functionalization of …
Number of citations: 8 pubs.rsc.org
DT Stiles - 2008 - search.proquest.com
Palladium (0) complexed with a chiral phosphine ligand (the Trost ligand) catalyzes the reaction between allylic esters and a variety of nucleophiles to provide useful synthetic building …
Number of citations: 1 search.proquest.com
A Abbaspour, M Akhond, MR Shahriyari… - Anal. Bioanal …, 2017 - abechem.ir
An ion-selective electrode for mercury (II) ion is fabricated based on primarily electrodeposition of polypyrrole on the surface of stainless steel electrode, followed by coating with …
Number of citations: 2 abechem.ir

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